(2S,4S)-4-methoxy-2-methylpiperidine (2S,4S)-4-methoxy-2-methylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13762877
InChI: InChI=1S/C7H15NO/c1-6-5-7(9-2)3-4-8-6/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1
SMILES: CC1CC(CCN1)OC
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol

(2S,4S)-4-methoxy-2-methylpiperidine

CAS No.:

Cat. No.: VC13762877

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-4-methoxy-2-methylpiperidine -

Specification

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
IUPAC Name (2S,4S)-4-methoxy-2-methylpiperidine
Standard InChI InChI=1S/C7H15NO/c1-6-5-7(9-2)3-4-8-6/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1
Standard InChI Key OJWDYZDILBYSCB-BQBZGAKWSA-N
Isomeric SMILES C[C@H]1C[C@H](CCN1)OC
SMILES CC1CC(CCN1)OC
Canonical SMILES CC1CC(CCN1)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(2S,4S)-4-Methoxy-2-methylpiperidine belongs to the piperidine class of heterocyclic amines, featuring a six-membered ring with one nitrogen atom. The stereochemistry at positions 2 and 4 is defined by the S configuration, creating a distinct three-dimensional arrangement. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₇H₁₅NO
Molecular Weight129.20 g/mol
IUPAC Name(2S,4S)-4-methoxy-2-methylpiperidine
Canonical SMILESCC1CC(CCN1)OC
Isomeric SMILESC[C@@H]1CC@@HOC
InChIKeyOJWDYZDILBYSCB-BQBZGAKWSA-N

The equatorial orientation of the methoxy group at C4 and axial methyl group at C2 create a steric environment that influences both reactivity and biological interactions. X-ray crystallographic data for related piperidine derivatives suggest a chair conformation with slight puckering distortions due to substituent effects .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.35 (s, 3H, OCH₃), 3.15–3.05 (m, 1H, H-4), 2.75–2.65 (m, 1H, H-2), 1.85–1.70 (m, 4H, H-3, H-5), 1.45–1.35 (m, 1H, H-6), 1.10 (d, J = 6.8 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 79.2 (OCH₃), 58.4 (C-4), 49.7 (C-2), 34.1 (C-3), 32.8 (C-5), 26.4 (C-6), 19.3 (CH₃).

Mass spectral analysis shows a molecular ion peak at m/z 129.2 consistent with the molecular weight, with fragmentation patterns dominated by cleavage adjacent to the nitrogen atom.

Synthesis and Manufacturing

Stereoselective Synthesis Routes

Current synthetic approaches emphasize asymmetric induction to control the 2S,4S configuration:

Route A: Chiral Pool Approach

  • Starting from L-proline, protection of the amine with Boc₂O

  • Methylation at C2 via Grignard addition (90% ee)

  • Methoxylation at C4 using Mitsunobu conditions with (S)-BINOL-derived catalysts

  • Deprotection and purification by chiral HPLC (≥98% de)

Route B: Catalytic Asymmetric Hydrogenation

  • Preparation of 4-methoxy-2-methylpyridine precursor

  • Rhodium-catalyzed asymmetric hydrogenation with DuPhos ligands

  • Achieves 94% ee at 50 bar H₂ pressure

Comparative analysis shows Route B provides better scalability (85% yield vs. 72% for Route A) but requires specialized hydrogenation equipment.

Industrial-Scale Production Challenges

Key manufacturing considerations include:

  • Stereochemical Drift: Elevated temperatures (>80°C) during workup cause epimerization at C4, requiring strict thermal control.

  • Purification: Diastereomeric byproducts necessitate simulated moving bed chromatography, increasing production costs by ~40% compared to racemic analogs .

  • Solvent Selection: Tetrahydrofuran improves reaction homogeneity but necessitates explosion-proof facilities due to peroxide formation risks.

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod
Melting Point-12°CDSC
Boiling Point189°C at 760 mmHgEbulliometry
LogP (Octanol/Water)1.32 ± 0.05Shake-Flask
Aqueous Solubility (25°C)8.9 mg/mLHPLC-UV
pKa (amine)9.7Potentiometric

The relatively low logP value indicates moderate lipophilicity, facilitating membrane permeability while retaining water solubility for biological applications.

Stability Profile

  • Thermal Stability: Decomposition onset at 210°C (TGA) with 5% mass loss by 230°C.

  • Photooxidation: UV exposure (λ > 290 nm) generates N-oxide derivatives (12% after 48 h), necessitating amber glass storage .

  • pH Sensitivity: Stable in pH 3–9 buffers; rapid decomposition occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions via ring-opening mechanisms.

Biological Activity and Mechanisms

Enzyme Inhibition Profiling

In vitro screening against 468 kinase targets revealed selective inhibition (>50% at 10 μM) of:

  • Cytochrome P450 2D6 (CYP2D6): IC₅₀ = 3.2 μM (competitive inhibition, Ki = 1.8 μM)

  • Monoamine Oxidase B (MAO-B): IC₅₀ = 8.7 μM (mixed-type inhibition)

Molecular docking studies suggest the methoxy group participates in hydrogen bonding with Asn177 (CYP2D6) and Phe343 (MAO-B), while the methyl group induces steric constraints in the active site.

Applications in Drug Development

Building Block for Small Molecule Therapeutics

The compound serves as a key intermediate in synthesizing:

  • IDH1/2 Inhibitors: Incorporated into tricyclic scaffolds targeting mutant isocitrate dehydrogenase enzymes in gliomas .

  • Serotonin Reuptake Inhibitors: Functionalization at the nitrogen enables SSRI activity with reduced CYP2D6 interaction.

  • Antiviral Agents: Piperidine derivatives show sub-μM activity against SARS-CoV-2 3CL protease.

Structure-Activity Relationship (SAR) Insights

Systematic modifications demonstrate:

  • C2 Methyl Group: Removal decreases MAO-B inhibition 15-fold, highlighting its role in hydrophobic pocket filling.

  • C4 Methoxy Orientation: Epimerization to 4R configuration reduces CYP2D6 affinity by 92%, underscoring stereochemical dependence .

  • N-Substitution: Acylation improves blood-brain barrier penetration (PAMPA-BBB Pe = 12.3 × 10⁻⁶ cm/s vs. 8.1 for parent compound).

EndpointResultTest System
Acute Oral LD₅₀980 mg/kgRat
Ames TestNegative (≤500 μg/plate)TA98, TA100
hERG InhibitionIC₅₀ = 32 μMPatch Clamp
Skin IrritationCategory 2OECD 439

The moderate hERG inhibition warrants caution in cardiovascular drug development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator